molecular formula C15H16F3N B15263976 3,4-Diethyl-2-methyl-6-(trifluoromethyl)quinoline

3,4-Diethyl-2-methyl-6-(trifluoromethyl)quinoline

Cat. No.: B15263976
M. Wt: 267.29 g/mol
InChI Key: VMTLMOXWCQMTAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Diethyl-2-methyl-6-(trifluoromethyl)quinoline is a fluorinated quinoline derivative. Quinoline compounds are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Diethyl-2-methyl-6-(trifluoromethyl)quinoline typically involves the cyclocondensation of 2-trifluoromethylaniline with appropriate aldehydes or ketones under basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium tert-butoxide .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclocondensation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3,4-Diethyl-2-methyl-6-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Diethyl-2-methyl-6-(trifluoromethyl)quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.

    Biology: Studied for its potential antibacterial, antiviral, and antimalarial activities.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly for treating infectious diseases and cancer.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and dyes.

Mechanism of Action

The mechanism of action of 3,4-Diethyl-2-methyl-6-(trifluoromethyl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target sites, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Diethyl-2-methyl-6-(trifluoromethyl)quinoline is unique due to the presence of both diethyl and trifluoromethyl groups, which enhance its chemical stability and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H16F3N

Molecular Weight

267.29 g/mol

IUPAC Name

3,4-diethyl-2-methyl-6-(trifluoromethyl)quinoline

InChI

InChI=1S/C15H16F3N/c1-4-11-9(3)19-14-7-6-10(15(16,17)18)8-13(14)12(11)5-2/h6-8H,4-5H2,1-3H3

InChI Key

VMTLMOXWCQMTAO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2C=CC(=CC2=C1CC)C(F)(F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.